Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
Overview
Description
Synthesis Analysis
Scientific Research Applications
Anticancer Activity
Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate derivatives have been investigated for their potential anticancer properties. For instance, derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant anticancer activity against breast cancer MCF-7 cell line, as compared to the reference compound Dox (Gaber et al., 2021).
Synthesis and Structural Analysis
The compound has been a focus in the synthesis of new derivatives, where its structure and properties are explored using techniques like NMR spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations. These studies are vital for understanding the interaction mechanisms with biological targets (Hayani et al., 2021).
Radiochemical Studies
In research for N-methyl-D-aspartate receptor studies in the human brain, derivatives of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate have been synthesized for use as tracers in SPECT (Single Photon Emission Computed Tomography) imaging. This showcases the compound's application in neuroscientific research and diagnostic imaging (Dumont & Slegers, 1996).
Antihypoxic Activity
Certain derivatives of this compound have been synthesized and tested for their antihypoxic effects, indicating potential in the development of new treatments for conditions related to oxygen deprivation in tissues (Ukrainets et al., 2014).
Potential in Antiviral Research
Derivatives of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate have been studied for their ability to inhibit Hepatitis B Virus replication, demonstrating the compound's potential application in antiviral drug development (Kovalenko et al., 2020).
properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAQGQZZWDMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=O)NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500624 | |
Record name | Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | |
CAS RN |
70758-34-8 | |
Record name | Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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